molecular formula C9H10N4O2 B1487684 2-azido-N-(3-methoxyphenyl)acetamide CAS No. 1160748-24-2

2-azido-N-(3-methoxyphenyl)acetamide

Cat. No. B1487684
M. Wt: 206.2 g/mol
InChI Key: NPGNXTGYBHDUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-N-(3-methoxyphenyl)acetamide, commonly known as Azoam, is a synthetic organic compound. It belongs to the group of azides and is used for proteomics research . The molecular formula is C9H10N4O2, and the molecular weight is 206.2 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of 2-azido-N-(3-methoxyphenyl)acetamide is 206.2 g/mol . The molecular formula is C9H10N4O2 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

  • Proteomics Research

    • Application : 2-azido-N-(3-methoxyphenyl)acetamide is used as a biochemical in proteomics research .
  • Synthesis of 1,4-disubstituted-1,2,3-triazole derivatives

    • Application : 2-azido-N-(3-methoxyphenyl)acetamide is used in the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives .
    • Method of Application : The compound is used in a 1,3-dipolar cycloaddition with 1-(prop-2-yn-1-yloxy)naphthalene or 2-(prop-2-yn-1-yloxy)naphthalene .
    • Results or Outcomes : The outcome of this reaction is the formation of 1,4-disubstituted-1,2,3-triazole derivatives .
  • Synthesis of Biologically Important Heterocyclic Compounds

    • Application : α-Azido ketones, which can be derived from 2-azido-N-(3-methoxyphenyl)acetamide, are used in the synthesis of biologically important heterocyclic compounds .
    • Method of Application : α-Azido ketones are used in various reactions to form compounds such as amines, imines, oxazoles, pyrazoles, triazoles, pyrimidines, pyrazines, and amide alkaloids .
    • Results or Outcomes : The outcome of these reactions is the formation of a number of biologically important heterocyclic compounds .
  • Chemical Intermediates

    • Application : 2-azido-N-(3-methoxyphenyl)acetamide can be used as a chemical intermediate in the synthesis of other compounds .
  • Synthesis of Amide Linked 1,2,3-Triazoles

    • Application : 2-azido-N-(3-methoxyphenyl)acetamide is used in the synthesis of new amide linked 1,2,3-triazoles .
    • Method of Application : The compound is used in a 1,3-dipolar cycloaddition reaction with (prop-2-yn-1-yloxy)naphthalene .
    • Results or Outcomes : The outcome of this reaction is the formation of new amide linked 1,2,3-triazoles .
  • Biological Evaluation and In Silico Computational Study
    • Application : 2-azido-N-(3-methoxyphenyl)acetamide is used in the synthesis of new amide linked 1,2,3-triazoles from naphthols for biological evaluation and in silico computational study .
    • Method of Application : The Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction has been performed on (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamides in the presence of Cu(OAc)2 in t-BuOH-H2O (3:1) at room temperature for 6.5 h .
    • Results or Outcomes : The outcome of this reaction is the formation of naphthalene based 1,4-disubstituted-1,2,3-triazole .

Safety And Hazards

The safety and hazards associated with 2-azido-N-(3-methoxyphenyl)acetamide are not specified in the search results. It’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The future directions for the use of 2-azido-N-(3-methoxyphenyl)acetamide are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

2-azido-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGNXTGYBHDUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(3-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Krutáková - 2022 - dspace.cuni.cz
(English) Charles University Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Pharmaceutical Analysis Author: Mária Krutáková Supervisor: Assoc. …
Number of citations: 0 dspace.cuni.cz

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